2-[(3-Carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid
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Overview
Description
2-[(3-Carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid is a complex organic compound with a unique structure that includes a thiophene ring fused to a cyclooctane ring, and a cyclohexane carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2-[(3-Carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(3-Carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and cyclohexane carboxylic acid derivatives. Examples include:
- Thiophene-2-carboxylic acid
- Cyclohexane-1,2-dicarboxylic acid
- 2-(Thiophen-2-yl)acetic acid
Uniqueness
What sets 2-[(3-Carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid apart is its unique structure, which combines features of both thiophene and cyclohexane carboxylic acid derivatives. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
Properties
Molecular Formula |
C19H26N2O4S |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C19H26N2O4S/c20-16(22)15-13-9-3-1-2-4-10-14(13)26-18(15)21-17(23)11-7-5-6-8-12(11)19(24)25/h11-12H,1-10H2,(H2,20,22)(H,21,23)(H,24,25) |
InChI Key |
VHMOGCXEKBECKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)C3CCCCC3C(=O)O)C(=O)N |
Origin of Product |
United States |
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